molecular formula C9H15ClN2O3S B1441700 [5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride CAS No. 1241675-86-4

[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride

Cat. No. B1441700
CAS RN: 1241675-86-4
M. Wt: 266.75 g/mol
InChI Key: AIGWOLPSCUCMQX-UHFFFAOYSA-N
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Description

“[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride” is a biochemical used for proteomics research . It has a CAS Number of 1241675-86-4 and a molecular weight of 266.75 . The IUPAC name is [5- (1-pyrrolidinylsulfonyl)-2-furyl]methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O3S.ClH/c10-7-8-3-4-9 (14-8)15 (12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H . This indicates the molecular structure of the compound.

Scientific Research Applications

COX Inhibition

The compound’s ability to fit well into the active sites of COX-1 and COX-2, as shown in docking studies, suggests its potential as a COX inhibitor . This application is relevant for pain and inflammation management, as COX enzymes are involved in the synthesis of prostaglandins, which mediate pain and inflammation.

5-LOX Inhibition

Similarly, the high binding affinity for 5-LOX indicates the compound’s potential as a 5-LOX inhibitor . Since 5-LOX is involved in the production of leukotrienes, which contribute to inflammatory and allergic responses, inhibitors can be useful in treating asthma and allergic conditions.

Drug Design and Stereochemistry

The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can have different biological profiles due to their binding modes to enantioselective proteins. This application is crucial in drug design, where the spatial orientation of substituents can lead to more effective and selective drug candidates .

Safety And Hazards

The safety information available indicates that “[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S.ClH/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWOLPSCUCMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride

CAS RN

1241675-86-4
Record name 2-Furanmethanamine, 5-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241675-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride
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[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride
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[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride
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[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride
Reactant of Route 5
[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride
Reactant of Route 6
[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride

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